molecular formula C25H31ClN2O6 B1681111 beta-Funaltrexamine hydrochloride

beta-Funaltrexamine hydrochloride

カタログ番号: B1681111
分子量: 491.0 g/mol
InChIキー: BIPHUOBUKMPSQR-NQGXHZAGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-フナルトレキサミン塩酸塩: は、μ-オピオイド受容体およびκ1-オピオイド受容体の選択的かつ不可逆的なアンタゴニストです。 これは、6位にメチルフマラミド基を有するナルトレキソンの誘導体です 。この化合物は、主にオピオイド受容体とその機能を研究するために研究で使用されます。

作用機序

機序: β-フナルトレキサミン塩酸塩は、μ-オピオイド受容体およびκ1-オピオイド受容体に不可逆的に結合することによってその効果を発揮します。 この結合は、これらの受容体が内因性リガンドによって活性化されるのを防ぎ、それによってそれらの生理学的効果を阻害します .

分子標的と経路: β-フナルトレキサミン塩酸塩の主要な分子標的は、μ-オピオイド受容体とκ1-オピオイド受容体です。 この化合物がこれらの受容体に結合すると、痛み調節、報酬、依存症に関連するシグナル伝達経路が遮断されます .

準備方法

合成経路および反応条件: β-フナルトレキサミン塩酸塩の合成には、ナルトレキソンの修飾が含まれますこれは、エステル化やアミノ化を含む一連の化学反応によって達成されます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は通常、標準的な有機合成技術を含みます。 このプロセスには、最終生成物の純度と収率を確保するために、反応条件を慎重に制御する必要があります .

化学反応の分析

反応の種類: β-フナルトレキサミン塩酸塩は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

化学: β-フナルトレキサミン塩酸塩は、オピオイド受容体の構造と機能を研究するために使用されます。 これは、これらの受容体への結合メカニズムとさまざまなリガンドのこれらの受容体への影響を理解するのに役立ちます .

生物学: 生物学的研究では、この化合物は、痛み調節や依存症を含むさまざまな生理学的プロセスにおけるオピオイド受容体の役割を調査するために使用されます .

医学: 医学研究では、β-フナルトレキサミン塩酸塩は、オピオイド依存症と疼痛管理の新しい治療法を開発するために使用されます。 これは、潜在的な治療標的を特定し、新しい薬物の有効性を評価するのに役立ちます .

産業: 産業用途は限られていますが、β-フナルトレキサミン塩酸塩は、新しい医薬品の開発や薬物受容体相互作用の研究に使用されています .

科学的研究の応用

Neuroprotective Effects

Beta-funaltrexamine has been shown to exhibit significant neuroprotective properties in various experimental models. Research indicates that it can mitigate neuronal degeneration and inflammation, particularly in conditions such as cerebral ischemia/reperfusion injury.

Case Study: Cerebral Ischemia/Reperfusion Injury

  • Objective : To evaluate the effects of beta-funaltrexamine on neuroinflammation and neuronal death.
  • Method : In vivo studies were conducted using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury.
  • Findings :
    • Administration of beta-funaltrexamine reduced levels of neurotoxic cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
    • The treatment shifted microglial polarization from a pro-inflammatory to an anti-inflammatory state, suggesting a protective effect against neuroinflammation .

Anti-Inflammatory Properties

Beta-funaltrexamine has been investigated for its potential to modulate inflammatory responses, particularly in the context of neuroinflammation.

Case Study: Inhibition of Chemokine Expression

  • Objective : To assess the impact of beta-funaltrexamine on inflammatory chemokine expression in a mouse model.
  • Method : Mice were treated with lipopolysaccharide (LPS) to induce inflammation, followed by administration of beta-funaltrexamine.
  • Findings :
    • The compound significantly inhibited the expression of interferon-gamma inducible protein and other inflammatory markers.
    • Importantly, the effects persisted even after the removal of beta-funaltrexamine, indicating a long-lasting impact on inflammatory signaling pathways .

Opioid Research

Beta-funaltrexamine plays a crucial role in opioid research, particularly in understanding the mechanisms underlying opioid receptor interactions and addiction.

Case Study: Opioid Self-Administration

  • Objective : To explore the effects of beta-funaltrexamine on heroin self-administration behaviors in animal models.
  • Method : Rats were trained to self-administer heroin, with beta-funaltrexamine administered prior to testing sessions.
  • Findings :
    • The antagonist effectively reduced self-administration rates, suggesting its potential utility in addressing opioid addiction .

Pharmacological Mechanisms

The pharmacological mechanisms through which beta-funaltrexamine exerts its effects are multifaceted, involving alterations in signaling pathways associated with μ-opioid receptors.

Mechanistic Insights

  • Beta-funaltrexamine irreversibly binds to μ-opioid receptors, leading to prolonged receptor inactivation. This action inhibits downstream signaling pathways associated with pain perception and inflammatory responses .
  • Studies have demonstrated that the compound can effectively block ethanol-stimulated dopamine release, implicating its role in modulating reward pathways associated with substance use disorders .

Summary Table of Applications

ApplicationModel/Study TypeKey Findings
NeuroprotectionCerebral ischemia/reperfusionReduced neuroinflammation; improved neuronal survival
Anti-inflammatoryLPS-induced inflammationInhibited chemokine expression; long-lasting effects
Opioid addiction researchSelf-administration studiesDecreased heroin self-administration; potential for addiction treatment
Pharmacological mechanism studyBinding assaysIrreversible antagonism; modulation of pain and reward pathways

類似化合物との比較

類似化合物:

独自性: β-フナルトレキサミン塩酸塩は、μ-オピオイド受容体とκ1-オピオイド受容体に不可逆的に結合するため、ユニークです。 この不可逆的な結合により、ナルトレキソンやナロキソンなどの可逆的なアンタゴニストと比較して、作用時間が長くなります .

生物活性

β-Funaltrexamine hydrochloride (β-FNA) is an irreversible antagonist of the μ-opioid receptor (MOR), which is critical in mediating the effects of opioids. It is a derivative of naltrexone and has garnered attention due to its unique biological activity, including its ability to covalently bind to opioid receptors and influence various physiological processes. This article aims to provide a comprehensive overview of the biological activity of β-FNA, including its mechanisms, effects on different receptor types, and implications for therapeutic applications.

Chemical Structure :

  • Chemical Name : (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride
  • Molecular Weight : 490.99 g/mol
  • Purity : ≥98% (HPLC)

β-FNA selectively binds to the μ-opioid receptor, leading to irreversible antagonism. This covalent binding inhibits receptor activation by endogenous opioids and opioid drugs. Additionally, β-FNA exhibits reversible agonistic properties at the κ-opioid receptor (KOR), which may contribute to its analgesic effects in certain contexts .

Selectivity and Binding Affinity

β-FNA shows a strong preference for the μ-opioid receptor over other opioid receptors, such as the δ-opioid receptor (DOR) and KOR. Research indicates that approximately 60% of β-FNA binding to the MOR is irreversible, while it binds reversibly to KOR . This selectivity is crucial for understanding its pharmacological profile and potential therapeutic uses.

Effects on Dopamine Release

Studies have demonstrated that β-FNA can influence dopamine release in the mesolimbic pathway, which is essential for reward and addiction mechanisms. In experiments where β-FNA was administered prior to morphine or ethanol treatment, it significantly altered dopamine levels, suggesting a role in modulating opioid-induced reward pathways .

Anti-inflammatory Properties

Recent research has highlighted β-FNA's potential anti-inflammatory effects. It has been shown to inhibit the expression and release of pro-inflammatory chemokines such as CXCL10 from astrocytes in response to interleukin 1β (IL-1β) stimulation. This action appears independent of MOR involvement and suggests that β-FNA may have broader implications in neuroinflammatory conditions .

Comparative Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of β-Funaltrexamine hydrochloride:

Study Findings
Carrillo & Gonzales (2011)β-FNA pretreatment altered dopamine release in response to morphine and ethanol .
Wang et al. (2014)Demonstrated irreversible binding characteristics at MOR; significant reduction in binding with mutated receptors .
Hutchinson & Watkins (2015)Inhibited CXCL10 production in astrocytes; potential implications for neuroinflammation treatment .
Davis et al. (2007)Showed persistent inhibition of IL-1β-induced chemokine expression post β-FNA treatment .

Case Study 1: Opioid Receptor Involvement in Analgesia

In a study assessing analgesic responses, systemic administration of β-FNA resulted in a significant shift in dose-response curves for classic μ-opioid agonists like morphine. This indicates that β-FNA effectively blocks μ-opioid receptor-mediated analgesia while showing minimal impact on KOR-mediated analgesics .

Case Study 2: Neuroinflammation Model

In a neuroinflammation model involving lipopolysaccharide (LPS) administration, mice treated with β-FNA exhibited reduced sickness behavior and lower levels of CXCL10 compared to controls. This study suggests that β-FNA may have therapeutic potential in managing neuroinflammatory diseases by modulating immune responses .

特性

IUPAC Name

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHUOBUKMPSQR-NQGXHZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Funaltrexamine hydrochloride
Reactant of Route 2
beta-Funaltrexamine hydrochloride
Reactant of Route 3
beta-Funaltrexamine hydrochloride
Reactant of Route 4
beta-Funaltrexamine hydrochloride
Reactant of Route 5
beta-Funaltrexamine hydrochloride
Reactant of Route 6
beta-Funaltrexamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。